molecular formula C17H24N2O3 B10777688 Ethylaminobenzylmethylcarbonyl group

Ethylaminobenzylmethylcarbonyl group

Cat. No.: B10777688
M. Wt: 304.4 g/mol
InChI Key: XGTNRXVUBSVMCM-CABCVRRESA-N
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Description

The compound Ethylaminobenzylmethylcarbonyl Group is a small molecule with a complex structure, often used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylaminobenzylmethylcarbonyl Group typically involves multiple steps, starting with the preparation of the benzylmethylcarbonyl precursor. This precursor is then reacted with ethylamine under controlled conditions to form the final compound. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.

    Solvent: Common solvents like ethanol or methanol to dissolve reactants and facilitate the reaction.

    Catalysts: Acid or base catalysts to accelerate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactant Feed: Continuous feeding of benzylmethylcarbonyl and ethylamine into the reactor.

    Reaction Control: Monitoring temperature, pressure, and flow rates to maintain optimal conditions.

    Purification: Using techniques like distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethylaminobenzylmethylcarbonyl Group undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides (Cl-, Br-), amines (NH2-).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxides: Formed from oxidation reactions.

    Reduced Compounds: Resulting from reduction reactions.

    Substituted Compounds: Products of nucleophilic substitution.

Scientific Research Applications

Ethylaminobenzylmethylcarbonyl Group has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethylaminobenzylmethylcarbonyl Group exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound can modulate these pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethylaminobenzylmethylcarbonyl Group can be compared with other similar compounds, such as:

    Benzylmethylcarbonyl Group: Lacks the ethylamino group, resulting in different chemical properties and reactivity.

    Ethylaminobenzylcarbonyl Group: Similar structure but with variations in the carbonyl group, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

(2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid

InChI

InChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22)/t14-,15+/m1/s1

InChI Key

XGTNRXVUBSVMCM-CABCVRRESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N1CCN[C@@H](C1=O)CC2=CC=CC=C2

Canonical SMILES

CCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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